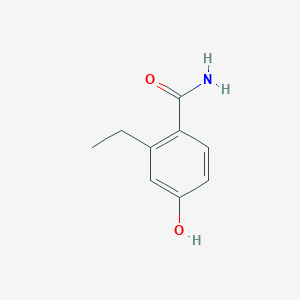

2-Ethyl-4-hydroxybenzamide

Description

2-Ethyl-4-hydroxybenzamide (CAS No: Not explicitly provided in evidence) is a benzamide derivative characterized by a hydroxy group at the para position of the benzene ring and an ethyl substituent at the ortho position relative to the amide group. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The compound’s structure imparts unique physicochemical properties, such as moderate solubility in polar solvents due to the hydroxy group and enhanced lipophilicity from the ethyl chain. Benzamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

For example, 4-aminobenzoic acid reacts with substituted benzoyl chlorides in dry THF with anhydrous Na₂CO₃ as a base, followed by recrystallization . This method suggests that this compound could be synthesized using ethyl-substituted benzoyl chloride precursors.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-ethyl-4-hydroxybenzamide |

InChI |

InChI=1S/C9H11NO2/c1-2-6-5-7(11)3-4-8(6)9(10)12/h3-5,11H,2H2,1H3,(H2,10,12) |

InChI Key |

XDMARBXHWINXIG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 2-Ethyl-4-hydroxybenzamide can be contextualized against structurally related benzamides. Key differentiating factors include substituent positions, electronic effects, and steric hindrance.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Findings

Substituent Effects on Bioactivity: The hydroxy group in this compound facilitates hydrogen bonding, enhancing interactions with biological targets like enzymes or microbial membranes. This contrasts with methoxy or ethoxy groups (e.g., in ), which increase lipophilicity but reduce hydrogen-bonding capacity.

Synthetic Accessibility :

- Compounds with simple substituents (e.g., -OH, -CH₃) are synthesized in fewer steps compared to derivatives with complex side chains (e.g., piperidine-ethyl in ). The latter often require multi-step protocols and specialized reagents.

Analytical Characterization :

- HPLC-based glycan analysis (GlycoBase) is frequently used for benzamides with polar groups , while derivatives with aromatic or heterocyclic moieties (e.g., thiophene in ) are characterized via NMR and mass spectrometry.

Biological Performance: Thiophene-containing benzamides () exhibit notable anticancer activity, likely due to π-π stacking with DNA. In contrast, this compound’s hydroxy and ethyl groups may favor antimicrobial effects by disrupting bacterial cell walls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.